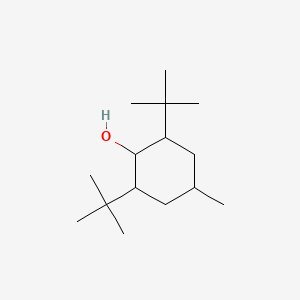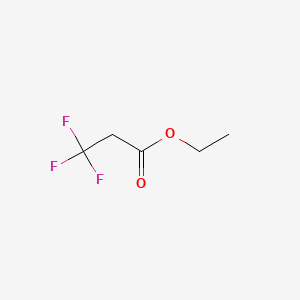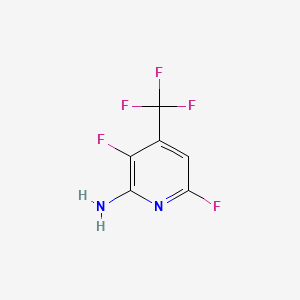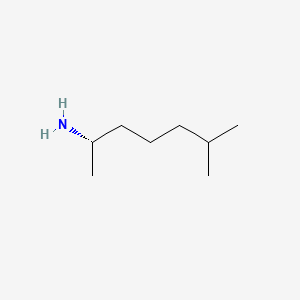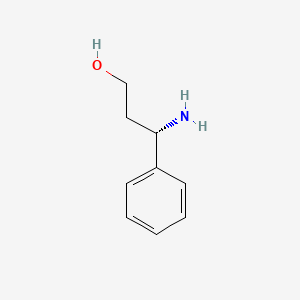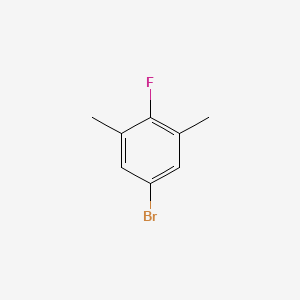
5-溴-2-氟-1,3-二甲苯
描述
5-Bromo-2-fluoro-1,3-dimethylbenzene (5-BFDM) is an aromatic compound that has been used for a variety of scientific research applications. It is a halogenated aromatic compound, and it is a colorless to pale yellow liquid at room temperature. 5-BFDM has been used in various laboratory experiments due to its unique properties and its ability to react with other compounds.
科学研究应用
有机合成
5-溴-2-氟-1,3-二甲苯: 是有机合成中重要的中间体。其独特的结构允许将溴和氟取代基引入复杂分子中。 这种化合物可用于合成各种药物、农药和聚合物,通过促进卤化反应,其中溴和氟原子可以通过取代反应被其他官能团取代 .
材料科学
在材料科学中,该化合物的衍生物可用于改变材料的性质。例如,将该化合物引入聚合物可以提高其热稳定性和耐化学性。 它还可以用于制造具有特定电子或光学特性的新型材料,这些特性在开发 OLED 和其他电子器件中至关重要 .
药物化学
在药物化学中,5-溴-2-氟-1,3-二甲苯用作合成各种生物活性分子的构建块。将其结合到候选药物中可以提高其代谢稳定性并增加其对生物靶标的亲和力。 这在设计新型抗癌、抗病毒和抗菌剂方面特别有用 .
催化
该化合物可以在催化体系中充当配体。其溴和氟基团可以与金属中心配位,影响催化剂的反应性和选择性。 此类体系对于开发环境友好的化学过程至关重要,包括那些涉及碳-碳键形成的过程 .
环境研究
5-溴-2-氟-1,3-二甲苯: 可用作环境研究中的示踪剂或模型化合物,以了解溴化和氟化有机化合物在自然界中的行为。 其降解途径及其与环境因素的相互作用为污染控制和修复策略提供了见解 .
分析化学
在分析化学中,该化合物的衍生物可以用作各种分析技术中的标准品或试剂,例如气相色谱和质谱。 这有助于检测和量化环境样品中的复杂混合物和污染物 .
纳米技术
该化合物在表面形成自组装单层的特性使其在纳米技术中非常有用。 这些单层可用于改变表面性质,创建纳米级图案,或用作纳米器件制造中的一个组成部分 .
光伏研究
在光伏研究中,5-溴-2-氟-1,3-二甲苯可用于合成有机太阳能电池的组成部分。 其结构基序可以是电子给体或电子受体材料的一部分,从而提高太阳能转换效率 .
作用机制
Target of Action
5-Bromo-2-fluoro-1,3-dimethylbenzene is a derivative of benzene, a cyclic hydrocarbon Like other benzene derivatives, it may interact with various enzymes, receptors, and other proteins within the cell .
Mode of Action
Benzene derivatives typically undergo electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Benzene and its derivatives are known to participate in various biochemical reactions, including electrophilic aromatic substitution .
Pharmacokinetics
It’s known that the compound is practically insoluble in water , which may affect its bioavailability and distribution in the body.
Result of Action
Benzene derivatives can cause various cellular changes due to their ability to form covalent bonds with cellular macromolecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-fluoro-1,3-dimethylbenzene. For instance, its stability may be affected by temperature and light exposure . Additionally, its efficacy may be influenced by the pH and ionic strength of its environment .
安全和危害
5-Bromo-2-fluoro-1,3-dimethylbenzene may cause skin and eye irritation, and may cause respiratory irritation if inhaled . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area when handling this compound .
生化分析
Biochemical Properties
5-Bromo-2-fluoro-1,3-dimethylbenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between 5-Bromo-2-fluoro-1,3-dimethylbenzene and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can influence the metabolic pathways of other compounds processed by cytochrome P450 enzymes .
Cellular Effects
The effects of 5-Bromo-2-fluoro-1,3-dimethylbenzene on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate the phosphorylation state of key proteins in the MAPK pathway, thereby affecting gene expression and cellular metabolism. Additionally, 5-Bromo-2-fluoro-1,3-dimethylbenzene has been found to alter the expression of genes involved in oxidative stress response, suggesting its potential role in modulating cellular redox balance .
Molecular Mechanism
At the molecular level, 5-Bromo-2-fluoro-1,3-dimethylbenzene exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For instance, its interaction with cytochrome P450 enzymes can result in the formation of a stable enzyme-substrate complex, which alters the enzyme’s activity. Additionally, 5-Bromo-2-fluoro-1,3-dimethylbenzene can influence gene expression by interacting with transcription factors and modulating their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-fluoro-1,3-dimethylbenzene have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5-Bromo-2-fluoro-1,3-dimethylbenzene is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to 5-Bromo-2-fluoro-1,3-dimethylbenzene has been associated with alterations in cellular metabolism and gene expression, indicating its potential for cumulative effects .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-fluoro-1,3-dimethylbenzene vary with different dosages in animal models. At low doses, the compound has been found to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, 5-Bromo-2-fluoro-1,3-dimethylbenzene can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage level triggers a marked change in the compound’s impact on cellular function .
Metabolic Pathways
5-Bromo-2-fluoro-1,3-dimethylbenzene is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound can be metabolized through oxidation and reduction reactions, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s biological activity and its interactions with other biomolecules. Additionally, 5-Bromo-2-fluoro-1,3-dimethylbenzene can affect metabolic flux by altering the activity of key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, 5-Bromo-2-fluoro-1,3-dimethylbenzene is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes. The distribution of 5-Bromo-2-fluoro-1,3-dimethylbenzene within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions .
Subcellular Localization
The subcellular localization of 5-Bromo-2-fluoro-1,3-dimethylbenzene is determined by its chemical properties and interactions with cellular components. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its localization can influence its activity and function, as well as its interactions with other biomolecules. Post-translational modifications and targeting signals may also play a role in directing 5-Bromo-2-fluoro-1,3-dimethylbenzene to specific subcellular locations .
属性
IUPAC Name |
5-bromo-2-fluoro-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPHUVHMBKRRJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371256 | |
| Record name | 5-bromo-2-fluoro-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99725-44-7 | |
| Record name | 5-bromo-2-fluoro-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1,3-dimethyl-2-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




